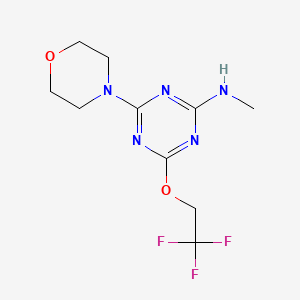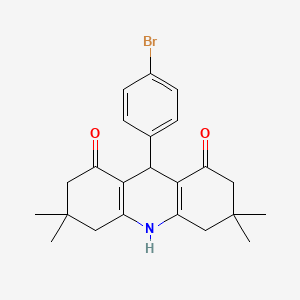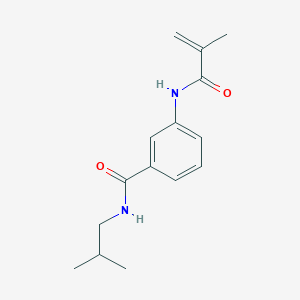![molecular formula C15H11ClN4O2 B5718266 N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of new cancer treatments.
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including AKT, mTOR, and p70S6K. Additionally, it has been shown to inhibit the activity of DNA-PK, a protein involved in DNA repair, which may contribute to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi. However, its effects on normal cells and tissues are not fully understood, and further research is needed to fully elucidate its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is its ability to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, it has been shown to have anti-inflammatory and antimicrobial properties. However, its effects on normal cells and tissues are not fully understood, and further research is needed to determine its potential toxicity and side effects.
Direcciones Futuras
There are several potential future directions for the study of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. One direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand its mechanism of action and its effects on normal cells and tissues. Other potential future directions include the development of new antimicrobial and anti-inflammatory agents based on this compound, as well as its potential use in combination therapy with other cancer treatments.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves a series of chemical reactions. The starting material, 4-chlorophenol, is reacted with 4-nitrophenylacetic acid to form 4-(4-chlorophenoxy)phenylacetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-1,2,4-triazole-3-amine to form N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination therapy with other cancer treatments.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-1-5-12(6-2-10)22-13-7-3-11(4-8-13)19-15(21)14-17-9-18-20-14/h1-9H,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTZLHNYEJDQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=NN2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)


![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
